

In-depth Technical Guide: Physical Properties of 4-Bromo-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-3-(trifluoromethyl)benzaldehyde
Cat. No.:	B112505

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Physicochemical Profile

4-Bromo-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde with the molecular formula $C_8H_4BrF_3O$.^[1] It presents as a pale lemon or white to light yellow crystalline powder.^[1] This compound is a key intermediate in medicinal chemistry, valued for the synthetic handles provided by its bromine and aldehyde functionalities, and the electronic properties conferred by the trifluoromethyl group.

A comprehensive understanding of its physical properties is crucial for its effective application in research and development, influencing everything from reaction setup and solvent selection to purification and storage.

Table 1: Key Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	$C_8H_4BrF_3O$	[1]
Molecular Weight	253.02 g/mol	[1]
Melting Point	51-54 °C	[2]
Boiling Point	236.5 ± 40.0 °C at 760 mmHg	[2]
Flash Point	96.8 ± 27.3 °C	[2]
Appearance	Pale lemon crystalline powder	[1]

Structural and Spectroscopic Data

Spectroscopic analysis is fundamental to verifying the identity and purity of **4-Bromo-3-(trifluoromethyl)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR are powerful tools for confirming the molecular structure. The electron-withdrawing effects of the bromine and trifluoromethyl groups, as well as the aldehyde, result in characteristic chemical shifts for the aromatic protons.

- 1H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms.
- ^{13}C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.

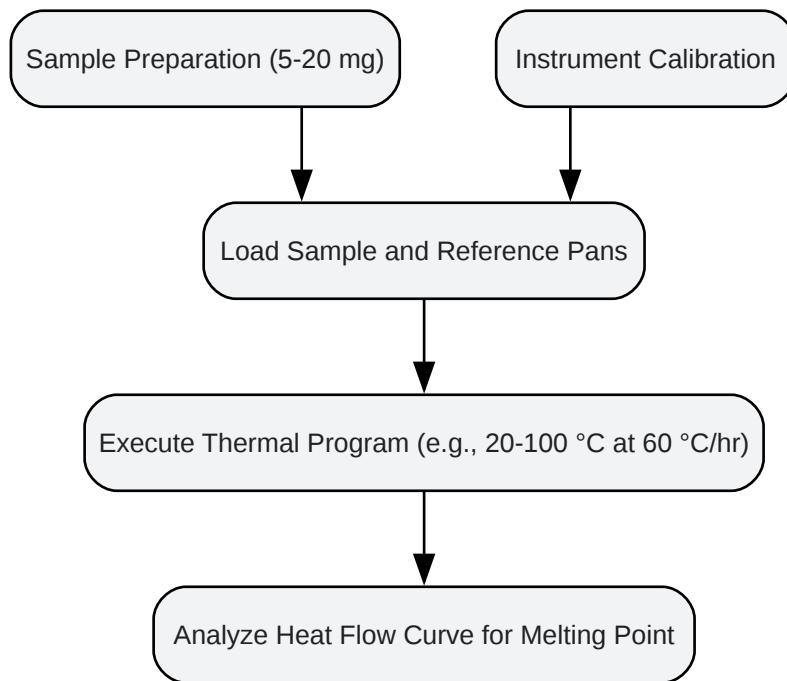
Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-3-(trifluoromethyl)benzaldehyde** displays characteristic absorption bands that correspond to its functional groups. A prominent feature is the strong C=O stretching vibration of the carbonyl group in the aldehyde, typically observed around 1700 cm^{-1} .[\[3\]](#) The spectrum will also show absorptions corresponding to the C-H vibrations of the aromatic ring and the aldehyde, as well as vibrations associated with the C-Br and C-F bonds.
[\[3\]](#)

Experimental Methodologies for Physical Property Determination

To ensure the quality and consistency of experimental results, it is essential to employ standardized protocols for determining the physical properties of starting materials like **4-Bromo-3-(trifluoromethyl)benzaldehyde**.

Melting Point Determination via Differential Scanning Calorimetry (DSC)


Expertise & Experience: Differential Scanning Calorimetry (DSC) is a highly precise and reproducible technique for measuring the melting temperature (T_m) of a purified compound.^[4] It works by measuring the heat flow into a sample compared to a reference as they are subjected to a controlled temperature program.^[5] For a pure crystalline solid, the melting event is observed as a sharp endothermic peak. The onset of this peak is typically reported as the melting point for organic compounds.^[6]

Step-by-Step Protocol for DSC Analysis:

- **Sample Preparation:** Accurately weigh 5–20 mg of **4-Bromo-3-(trifluoromethyl)benzaldehyde** into a clean aluminum DSC pan.^[5]
- **Instrument Calibration:** Calibrate the DSC instrument using certified reference materials with known melting points, such as indium.^[5]
- **Experimental Setup:** Place the sample pan and an empty reference pan into the DSC instrument.^[5]
- **Thermal Program:**
 - Equilibrate the sample at a starting temperature well below the expected melting point, for instance, 20 °C.^[7]
 - Ramp the temperature at a controlled rate, typically 60 °C/hour, to a final temperature well above the melting point, for example, 100 °C.^[7]

- Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature of the melting endotherm.[5][6]

Diagram of DSC Workflow:

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for determining the melting point using DSC.

Structural Confirmation with ^1H NMR Spectroscopy

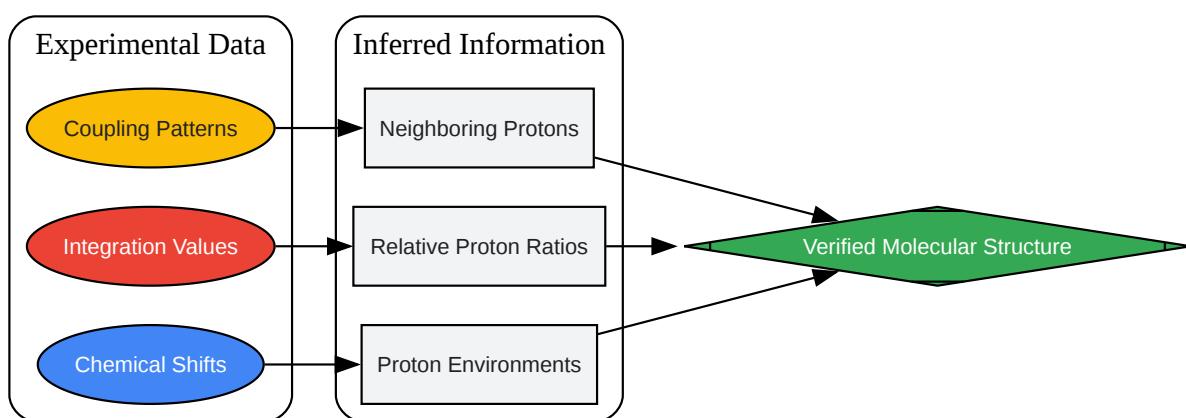
Expertise & Experience: ^1H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For unambiguous results, the sample should be dissolved in a deuterated solvent to avoid interference from protonated solvent signals.[8]

Step-by-Step Protocol for ^1H NMR Analysis:

- Sample Preparation: Dissolve approximately 1-5 mg of **4-Bromo-3-(trifluoromethyl)benzaldehyde** in a suitable deuterated solvent, such as CDCl_3 , to a final volume of about 0.5-0.6 mL in a 5 mm NMR tube.[9]

- Instrument Setup:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.


- Data Acquisition:

- Acquire the ^1H NMR spectrum using a standard pulse program.
- Ensure a sufficient number of scans (typically 8 or more) are averaged to obtain a good signal-to-noise ratio.^[9]

- Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum and correct the baseline.
- Integrate the signals to determine the relative ratios of the different types of protons.^[8]

Logical Diagram for NMR Structural Verification:

[Click to download full resolution via product page](#)

Caption: The logical progression from raw NMR data to a confirmed chemical structure.

Safety and Handling

Trustworthiness: Adherence to established safety protocols is a self-validating system that ensures both personal safety and the integrity of experimental outcomes.

- Hazard Identification: **4-Bromo-3-(trifluoromethyl)benzaldehyde** is classified as causing skin and serious eye irritation.[10] It may also cause respiratory irritation and is harmful if swallowed or inhaled.[10]
- Precautionary Measures:
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
 - Wash skin thoroughly after handling.[10]
 - Use only outdoors or in a well-ventilated area.[10]
 - Wear protective gloves, eye protection, and face protection.[10]
- First Aid:
 - If on skin: Wash with soap and water.[10]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
 - If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]
 - If inhaled: Remove the person to fresh air and keep comfortable for breathing.[12]

Applications in Drug Discovery and Development

The trifluoromethyl group is a common feature in many successful pharmaceuticals, as it can enhance properties like metabolic stability and target binding affinity.[13] The presence of both a bromine atom and an aldehyde group on **4-Bromo-3-(trifluoromethyl)benzaldehyde** makes it a valuable building block for creating libraries of complex molecules for drug screening.[13]

The bromine atom can be readily functionalized through various cross-coupling reactions, while the aldehyde can be converted into a wide array of other functional groups.[13] This compound and its analogs are used in the synthesis of inhibitors for enzymes like acetyl- and butyrylcholinesterase, which are relevant in the study of neurodegenerative diseases.[14]

References

- Chemsoc. **4-Bromo-3-(trifluoromethyl)benzaldehyde** | CAS#:34328-47-7. (2025-09-14). [\[Link\]](#)
- CureFFI.org. Differential scanning calorimetry. (2016-04-27). [\[Link\]](#)
- Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC)
- University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). [\[Link\]](#)
- Royal Society of Chemistry.
- Chemistry LibreTexts. 5.4: The ^1H -NMR experiment. (2022-07-20). [\[Link\]](#)
- Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (^1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [\[Link\]](#)
- Boston University. Basic NMR Concepts. [\[Link\]](#)
- S4Science. A Beginner's Guide to Differential Scanning Calorimetry DSC. [\[Link\]](#)
- PubChem. 4-Bromo-2-(trifluoromethyl)benzaldehyde. [\[Link\]](#)
- University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. [\[Link\]](#)
- PubMed Central.
- ScienceDirect. Evaluation of USP melting point standards by differential scanning calorimetry. (2025-07-23). [\[Link\]](#)
- Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. [\[Link\]](#)
- Royal Society of Chemistry.
- PubChem. 3-Bromo-4-(trifluoromethoxy)benzaldehyde. [\[Link\]](#)
- AOBChem USA. **4-Bromo-3-(trifluoromethyl)benzaldehyde**. [\[Link\]](#)
- HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-(Trifluoromethyl)benzaldehyde. [\[Link\]](#)
- NIST WebBook. Benzaldehyde, 4-bromo-. [\[Link\]](#)
- Doc Brown's Advanced Organic Chemistry. C₇H₆O C₆H₅CHO infrared spectrum of benzaldehyde. [\[Link\]](#)
- PubMed Central. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. [\[Link\]](#)
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [\[Link\]](#)

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). [Link]
- PubChem. 4-(Trifluoromethyl)benzaldehyde. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Bromo-3-(trifluoromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 4-Bromo-3-(trifluoromethyl)benzaldehyde | CAS#:34328-47-7 | Chemsra [chemsrc.com]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Differential scanning calorimetry [cureffi.org]
- 5. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 6. s4science.at [s4science.at]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwyo.edu [uwyo.edu]
- 10. combi-blocks.com [combi-blocks.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
- 13. nbanno.com [nbanno.com]
- 14. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-depth Technical Guide: Physical Properties of 4-Bromo-3-(trifluoromethyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112505#physical-properties-of-4-bromo-3-trifluoromethyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com